N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide
Overview
Description
N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a nitrophenyl group attached to an acetamide moiety, which is further linked to a tetrazole ring. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide typically involves a multi-step process. One common method includes the following steps:
Nitration of Phenyl Acetamide: The starting material, phenyl acetamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Formation of Tetrazole Ring: The nitrated product is then reacted with sodium azide and ammonium chloride under reflux conditions to form the tetrazole ring.
Coupling Reaction: Finally, the tetrazole-containing intermediate is coupled with an appropriate acylating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Cyclization: Various cyclizing agents, depending on the desired product.
Major Products
Reduction: Formation of N-(3-aminophenyl)-2-(tetrazol-1-yl)acetamide.
Substitution: Formation of substituted acetamides with different functional groups.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-2-(tetrazol-1-yl)acetamide: Similar structure but with the nitro group at the para position.
N-(3-nitrophenyl)-2-(triazol-1-yl)acetamide: Similar structure but with a triazole ring instead of a tetrazole ring.
Uniqueness
N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide is unique due to the specific positioning of the nitro group and the presence of the tetrazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O3/c16-9(5-14-6-10-12-13-14)11-7-2-1-3-8(4-7)15(17)18/h1-4,6H,5H2,(H,11,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGZRESKZKWXII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CN2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329957 | |
Record name | N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803439 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400070-22-6 | |
Record name | N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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